molecular formula C15H11NO2 B1348263 1-Phenyl-1H-indole-2-carboxylic acid CAS No. 58386-33-7

1-Phenyl-1H-indole-2-carboxylic acid

Cat. No.: B1348263
CAS No.: 58386-33-7
M. Wt: 237.25 g/mol
InChI Key: WMHIWHPGXRRKJM-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indole-2-carboxylic acid (CAS 58386-33-7) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its core structure serves as a critical scaffold for developing novel therapeutic agents. Research indicates its primary value in two key areas: First, it is a fundamental precursor in the synthesis of indole-2-carboxamide compounds that function as allosteric modulators of the cannabinoid CB1 receptor . These modulators, such as the prototypical ORG27569, can enhance agonist binding while simultaneously decreasing G-protein coupling, presenting a unique profile for probing CB1 receptor function and its role in conditions like obesity and pain . Second, the indole-2-carboxylic acid core has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs) . Molecular docking studies show that the indole nitrogen and the 2-carboxyl group effectively chelate the two Mg²⁺ ions within the enzyme's active site, inhibiting the integration of viral DNA, a critical step in the HIV lifecycle . This mechanism is being explored to overcome resistance mutations associated with current antiviral therapies . The compound is offered with a minimum purity of 95% and is supplied for research applications only. This product is intended for use by qualified laboratory professionals. It is strictly for research purposes and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHIWHPGXRRKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349418
Record name 1-Phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58386-33-7
Record name 1-Phenyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Phenyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to the Indole (B1671886) Ring System Construction

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this privileged scaffold. These methods offer different levels of substitution and functional group tolerance, making them adaptable to a wide range of synthetic targets.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole. wikipedia.orgbyjus.com

For the synthesis of indole-2-carboxylic acid derivatives, pyruvic acid or its esters are common carbonyl partners. For instance, the reaction of phenylhydrazine with pyruvic acid can yield indole-2-carboxylic acid. sciencemadness.org The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. wikipedia.org One-pot procedures are often possible, where the intermediate arylhydrazone is not isolated. thermofisher.com

A notable variant is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

ReactantsCatalyst/ConditionsProductKey Features
(Substituted) Phenylhydrazine and Aldehyde/KetoneBrønsted or Lewis acidSubstituted IndoleWide applicability, one-pot synthesis possible. thermofisher.com
Phenylhydrazine and Pyruvic AcidAcid catalystIndole-2-carboxylic acidDirect route to 2-carboxyindoles. sciencemadness.org
Aryl Bromide and HydrazonePalladium catalystN-Arylhydrazone (intermediate)Buchwald modification, expands substrate scope. wikipedia.org

Reissert Indole Synthesis for 2-Carboxylic Acid Precursors

The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids. wikipedia.org The process begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, typically an alkoxide like potassium ethoxide. wikipedia.orgyoutube.com This initial step forms an ethyl o-nitrophenylpyruvate. wikipedia.org The subsequent reductive cyclization of this intermediate, often achieved with reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia, yields the indole-2-carboxylic acid. wikipedia.orgresearchgate.net The carboxylic acid can then be decarboxylated by heating to produce the parent indole if desired. wikipedia.org

StepReactantsReagents/ConditionsIntermediate/Product
1. Condensationortho-Nitrotoluene, Diethyl oxalatePotassium ethoxideEthyl o-nitrophenylpyruvate wikipedia.org
2. Reductive CyclizationEthyl o-nitrophenylpyruvateZinc in acetic acid or Ferrous sulfate and ammoniaIndole-2-carboxylic acid wikipedia.orgresearchgate.net

Madelung Indole Synthesis and Modern Adaptations

The Madelung synthesis is a classic method that involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides to form indoles. wikipedia.org The original conditions, reported by Walter Madelung in 1912, utilized strong bases like sodium ethoxide at elevated temperatures. wikipedia.org This method is particularly useful for the preparation of 2-alkinylindoles, which are not readily accessible through other routes. wikipedia.org

Modern adaptations have aimed to mitigate the harsh reaction conditions. The Smith-modified Madelung synthesis, for example, employs organolithium reagents to facilitate the cyclization of N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org Other modifications include the use of electron-withdrawing groups to increase the acidity of the benzylic protons, allowing for milder reaction conditions. For instance, a copper-catalyzed C-N coupling/Madelung synthesis has been developed for the reaction of (2-iodophenyl)acetonitriles with formamide (B127407). thieme-connect.com

Bartoli Indole Synthesis for Substituted Indoles

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. jk-sci.comwikipedia.org The reaction requires at least three equivalents of the Grignard reagent and proceeds through a jk-sci.comjk-sci.com-sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com The presence of a sterically demanding ortho-substituent on the nitroarene generally leads to higher yields. jk-sci.com This method is advantageous for creating indoles with substitution on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

A modification by Dobbs expanded the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which is subsequently removed. wikipedia.org

Hemetsberger–Knittel Indole Synthesis for 2-Carboxylates

The Hemetsberger–Knittel synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This reaction typically provides good yields, often exceeding 70%. wikipedia.org However, the synthesis and stability of the starting azido-propenoic ester can be challenging. wikipedia.org The mechanism is thought to proceed through a nitrene intermediate, and azirine intermediates have been isolated. wikipedia.org This method is particularly valuable for accessing indole-2-carboxylates, which can serve as precursors for further functionalization. semanticscholar.org

Specific Strategies for 1-Phenyl-1H-indole-2-carboxylic Acid N1-Substitution

The introduction of the phenyl group at the N1 position of the indole ring is a critical step in the synthesis of the target compound. This can be achieved through various N-arylation strategies, often performed on a pre-formed indole-2-carboxylic acid or its ester derivative.

Transition-metal-catalyzed cross-coupling reactions are the most common methods for N-arylation of indoles. nih.gov These include the Ullmann condensation, the Buchwald-Hartwig amination, and the Chan-Lam coupling. nih.gov

The Ullmann condensation is a classical copper-promoted reaction between an aryl halide and a nucleophile, in this case, the indole nitrogen. wikipedia.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands such as diamines, which can improve reaction efficiency. wikipedia.org For instance, indole-carboxylates have been N-arylated with bromobenzenes using stoichiometric copper(I) iodide and N,N'-dimethylethylenediamine. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This reaction offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. wikipedia.org The choice of palladium catalyst, ligand, and base is crucial for successful coupling. For the N-arylation of indoles, specific ligands such as DavePhos have been shown to be effective. libretexts.org

In addition to these catalytic methods, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has been developed. organic-chemistry.org This method uses Cu₂O as the catalyst and proceeds in high yields, offering a direct route to N-aryl indoles from the corresponding carboxylic acids. organic-chemistry.org

N-Arylation MethodCatalyst/ReagentsKey Features
Ullmann CondensationCopper (stoichiometric or catalytic), Ligands (e.g., diamines)Classical method, often requires high temperatures. wikipedia.org
Buchwald-Hartwig AminationPalladium catalyst, Phosphine ligands (e.g., DavePhos), BaseBroad substrate scope, milder conditions. wikipedia.orglibretexts.org
Decarboxylative N-ArylationCu₂O catalyst, Base (e.g., K₃PO₄), Aryl halideDirect arylation from indole-2-carboxylic acid. organic-chemistry.org

Ullmann Reaction in 1-Phenylindole Formation

The construction of the 1-phenyl-1H-indole nucleus is frequently accomplished via a copper-catalyzed N-arylation known as the Ullmann reaction or Ullmann condensation. This method involves the cross-coupling of a 1H-indole derivative, unsubstituted at the nitrogen, with an aryl halide, typically bromobenzene (B47551) or iodobenzene. researchgate.net The reaction is conducted under basic conditions and traditionally requires high temperatures in polar aprotic solvents like N,N-dimethylformamide (DMF). researchgate.net

The classical approach utilizes a copper source, such as copper(I) iodide (CuI) or cupric oxide (CuO), to facilitate the C-N bond formation. For instance, the synthesis of 5-methoxy-1-phenyl-1H-indole-2-carboxylic acid was achieved by refluxing 5-methoxy-1H-indole-2-carboxylic acid with bromobenzene, cupric oxide, and potassium hydroxide (B78521) in DMF for several hours. researchgate.net This transformation highlights the utility of the Ullmann reaction in directly establishing the 1-phenyl substitution on the indole core, even with functional groups present on the indole ring.

Table 1: Examples of Ullmann Reaction for 1-Phenylindole Formation

Indole Substrate Aryl Halide Catalyst/Base/Solvent Product Reference
5-Methoxy-1H-indole-2-carboxylic acid Bromobenzene CuO / KOH / DMF 5-Methoxy-1-phenyl-1H-indole-2-carboxylic acid researchgate.net
Ethyl 3-(acetylamino)-1H-indole-2-carboxylate Bromobenzene Cu powder / K₂CO₃ / DMF Ethyl 3-(acetylamino)-1-phenyl-1H-indole-2-carboxylate researchgate.net

Functionalization and Derivatization at the Indole Core

The indole nucleus, particularly the C3 position, is electron-rich and susceptible to electrophilic substitution, allowing for a wide range of functionalizations.

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.org For the this compound scaffold (typically protected as an ester to prevent interference from the carboxylic acid), this reaction proceeds regioselectively at the C3 position. The reaction involves an acylating agent, such as an acyl chloride or anhydride, and a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). organic-chemistry.orgsigmaaldrich.com

The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. sigmaaldrich.com This electrophile is then attacked by the electron-rich C3 position of the indole ring. Subsequent loss of a proton re-establishes the aromaticity of the pyrrole ring, yielding the 3-acyl-1-phenyl-1H-indole-2-carboxylate derivative. This method is highly effective for creating precursors to a variety of other derivatives.

Table 2: General Protocol for Friedel-Crafts Acylation at C3

Substrate Acylating Agent Catalyst Solvent Product Type Reference
Ethyl 1-phenyl-1H-indole-2-carboxylate Acetyl chloride AlCl₃ Dichloromethane Ethyl 3-acetyl-1-phenyl-1H-indole-2-carboxylate organic-chemistry.orgsigmaaldrich.com
Methyl 1-phenyl-1H-indole-2-carboxylate Propionyl chloride SnCl₄ 1,2-Dichloroethane Methyl 1-phenyl-3-propionyl-1H-indole-2-carboxylate organic-chemistry.orgsigmaaldrich.com

Derivatization at the C3 position can also include the introduction of nitrogen and sulfur functionalities. researchgate.net The synthesis of 3-amino derivatives can be achieved by first introducing a 3-(acetylamino) or 3-(diethylamino) group on the 1H-indole-2-carboxylate ester, followed by the Ullmann N-phenylation reaction. researchgate.net

For sulfur substituents, a common strategy involves the reaction of a 3-unsubstituted 1-phenyl-1H-indole-2-carboxylate with thionyl chloride to form an intermediate indole-3-sulfinyl chloride. This reactive intermediate can then be treated with various nucleophiles. Reaction with alkyl or aryl Grignard reagents yields the corresponding sulfoxides. These 3-alkylsulfinyl derivatives can be further transformed; reduction, for example with titanium(III) chloride, affords the 3-alkylthio (sulfide) derivatives, while oxidation with an agent like potassium permanganate (B83412) produces the 3-alkylsulfonyl (sulfone) derivatives. researchgate.net

Table 3: Synthesis of Amino and Sulfur Derivatives at C3

Starting Material Reagents Intermediate/Product Transformation Reference
Ethyl 1-phenyl-1H-indole-2-carboxylate 1. SOCl₂ 2. CH₃MgBr Ethyl 1-phenyl-3-(methylsulfinyl)-1H-indole-2-carboxylate Sulfoxide Formation researchgate.net
Ethyl 1-phenyl-3-(methylsulfinyl)-1H-indole-2-carboxylate TiCl₃ Ethyl 1-phenyl-3-(methylthio)-1H-indole-2-carboxylate Reduction to Sulfide researchgate.net

Carbonyl groups are commonly introduced at the C3 position of indoles via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like DMF, to introduce a formyl group (-CHO). The reaction proceeds through an electrophilic iminium ion which attacks the C3 position. Subsequent hydrolysis yields the 3-formyl-1-phenyl-1H-indole-2-carboxylic acid derivative.

The resulting 3-formyl group is a versatile handle for further synthesis. It can be reduced to a hydroxymethyl group (-CH₂OH) using a variety of reducing agents. A notable method is the Meerwein-Ponndorf-Verley reduction, which employs a reagent like aluminum isopropoxide in isopropanol (B130326) to selectively reduce the aldehyde without affecting an ester group at the C2 position.

Table 4: Synthesis of C3-Carbonyl and Hydroxymethyl Derivatives

Substrate Reagents Product Transformation Reference
Ethyl 1-phenyl-1H-indole-2-carboxylate POCl₃, DMF Ethyl 3-formyl-1-phenyl-1H-indole-2-carboxylate Vilsmeier-Haack Formylation General Knowledge

Amide and Ester Bond Formation for Derivatives

The carboxylic acid at the C2 position is a key site for derivatization, allowing for the synthesis of a vast array of amides and esters through standard coupling and esterification reactions.

The formation of amides and esters from this compound requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine or alcohol. A wide variety of modern coupling reagents are available for this purpose. nih.gov

For amide synthesis, common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govlibretexts.org Phosphonium-based reagents like (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for coupling sterically hindered substrates. mdpi.commychemblog.com These reactions are typically carried out in aprotic solvents like DCM or DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). mdpi.com

Esterification can be achieved through various methods. The Steglich esterification, which uses DCC and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a mild and efficient method suitable for a wide range of alcohols, including sterically hindered ones. organic-chemistry.orgorganic-chemistry.org This method proceeds by forming a highly reactive O-acylisourea intermediate. organic-chemistry.org

Table 5: Examples of Amide and Ester Coupling Reactions

Coupling Type Amine/Alcohol Coupling Reagent/Base Solvent Product Type Reference
Amide Phenethylamine BOP / DIPEA DCM N-Phenethyl-1-phenyl-1H-indole-2-carboxamide mdpi.comnih.gov
Amide Aniline HATU / DIPEA DMF N,1-Diphenyl-1H-indole-2-carboxamide mychemblog.comgrowingscience.com
Amide Piperidine EDC, HOBt / DIPEA DCM (1-Phenyl-1H-indol-2-yl)(piperidin-1-yl)methanone nih.gov
Ester tert-Butanol DCC / DMAP DCM tert-Butyl 1-phenyl-1H-indole-2-carboxylate organic-chemistry.orgorganic-chemistry.org

Hydrolysis of Esters to Carboxylic Acids

A common and crucial final step in the synthesis of this compound and its analogues is the hydrolysis of a corresponding ester precursor. This saponification reaction is typically carried out under basic conditions.

The process generally involves treating the indole-2-carboxylic acid ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent system that can dissolve both the ester and the inorganic base. sci-hub.semdpi.com A mixture of an alcohol like methanol (B129727) and water is frequently employed. sci-hub.semdpi.com The reaction mixture is heated, often to reflux, for a period ranging from a couple of hours to several hours to ensure the complete conversion of the ester to the carboxylate salt. sci-hub.se

Following the hydrolysis, the reaction mixture is cooled and then acidified. sci-hub.se The addition of an acid, such as hydrochloric acid or acetic acid, protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. sci-hub.semdpi.com The solid product can then be isolated through filtration.

The efficiency of this hydrolysis step can vary, with yields being influenced by the specific substituents on the indole ring. For instance, in the synthesis of certain 6-amino-substituted indole-2-carboxylic acid derivatives, the hydrolysis of the corresponding esters with NaOH in a methanol/water mixture at 80°C for 1-3 hours resulted in yields between 35% and 50%. rsc.org Similarly, another study reported hydrolyzing an ester intermediate with sodium hydroxide in a methanol/water solution at 80°C for 1.5 hours. mdpi.com

The table below summarizes representative conditions for the hydrolysis of various indole-2-carboxylate (B1230498) esters to their corresponding carboxylic acids.

Ester PrecursorBaseSolvent SystemTemperatureTimeYieldReference
5-Methyl-3-(1-methylethoxy)-1-phenyl-1H-indole-2-carboxylic acid methyl esterPotassium HydroxideMethanol / WaterReflux2 hoursNot specified sci-hub.se
5-Methoxy-3-(1-methylethoxy)-1-phenyl-1H-indole-2-carboxylic acid methyl esterPotassium HydroxideMethanol / WaterReflux3 hoursNot specified sci-hub.se
Isopropyl 6-amino-3-(substituted)-1H-indole-2-carboxylate derivativesSodium HydroxideMethanol / Water80 °C1.5 hoursNot specified mdpi.com
Ethyl 6-amino-3-(substituted)-1H-indole-2-carboxylate derivativesSodium HydroxideMethanol / Water80 °C1-3 hours35-50% rsc.org

Green Chemistry and Expedited Synthetic Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to address the shortcomings of classical methods, which can involve harsh reaction conditions, toxic reagents, and low yields. researchgate.netgoogle.commdpi.com Green approaches aim to develop more environmentally benign, efficient, and faster synthetic routes. researchgate.net

One of the most prominent expedited methods is microwave-assisted synthesis. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. researchgate.net This technique has been successfully applied to the synthesis of indole-2-carboxylic acid esters. For example, an improved method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation (100 W) at 50°C. This approach is noted for its high yields, short reaction times, and simple workup procedures. researchgate.net

Mechanochemical Approaches in Indole Synthesis

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, represents a significant advancement in green synthetic chemistry. researchgate.net This solvent-free approach is recognized as an efficient, versatile, and environmentally friendly source of energy for conducting a variety of synthetic transformations. researchgate.net By eliminating the need for bulk solvents, mechanochemical methods reduce waste and can lead to the formation of novel products. While the broader application to various indole syntheses is an area of active research, the principles of mechanochemistry offer a promising green alternative to conventional solution-phase synthesis. researchgate.net

Chemical Modifications and Design of 1 Phenyl 1h Indole 2 Carboxylic Acid Derivative Libraries

Strategic Diversification on the Indole (B1671886) Nucleus

The indole core itself presents several positions amenable to chemical modification, allowing for the introduction of a wide array of functional groups that can profoundly influence the molecule's interaction with biological targets.

Substituent Variation at Indole C3 (e.g., Alkyl, Hydroxymethyl, Phenyl)

The synthesis of 3-alkyl and 3-alkoxy derivatives of 1-phenyl-1H-indole-2-carboxylic acids has been successfully achieved through established synthetic routes. Methodologies such as the Ullmann and Dieckmann reactions have been employed to construct the fundamental indole framework, which can then be further functionalized. For example, 1-phenylindole derivatives bearing an isopropyl group at the C3 position have been prepared, with the final carboxylic acid being obtained via saponification of the corresponding ester. The introduction of a hydroxymethyl group at C3 is also a common modification, often proceeding through the reduction of a 3-formyl precursor. While direct C3-phenylation of the 1-phenyl-1H-indole-2-carboxylic acid core is a more complex transformation, palladium-catalyzed cross-coupling reactions represent a viable strategy for the introduction of various aryl groups at this position.

Compound IDC3-SubstituentN1-SubstituentC2-Substituent
1IsopropylPhenylCarboxylic Acid
2HydroxyPhenylMethyl Ester
3Methoxy (B1213986)PhenylCarboxylic Acid
Table 1: Examples of C3-Substituent Variations on the this compound Scaffold.

Halogenation at Indole C5 and C6 Positions

The incorporation of halogen atoms, such as chlorine and bromine, at the C5 and C6 positions of the indole nucleus is a widely used tactic in medicinal chemistry. Halogenation can alter the molecule's lipophilicity, metabolic stability, and electronic distribution, which can in turn enhance its binding affinity and pharmacokinetic profile.

The synthesis of 5-chloro and 6-bromo analogues of indole-2-carboxylic acid has been reported as a means to modulate biological activity. For instance, 6-bromoindole-2-carboxylic acid has served as a key intermediate in the synthesis of more elaborate derivatives. The preparation of compounds like 5-chloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide further illustrates the strategic placement of halogens on the indole ring. Although these examples may not all feature the N1-phenyl group, the underlying synthetic strategies, typically involving electrophilic halogenation, are generally applicable to the this compound framework.

Compound IDHalogen PositionHalogenN1-SubstituentC2-Substituent
4C6BrHCarboxylic Acid
5C5ClHN-phenethyl-carboxamide
Table 2: Representative Examples of Halogenated Indole-2-carboxylic Acid Derivatives.

Modifications at Indole C2 (Carboxylic Acid and Ester)

The carboxylic acid group at the C2 position is a defining feature of the scaffold and a crucial anchor for interactions with many biological targets. Its conversion into a variety of esters and amides is a fundamental strategy for creating extensive derivative libraries with diverse physicochemical properties.

Esterification of the C2-carboxylic acid is a straightforward process, typically achieved by reacting the acid with an alcohol under acidic conditions. This has been employed to produce methyl and ethyl esters of this compound derivatives. The synthesis of amides (carboxamides) at the C2 position is another pivotal modification. This is generally accomplished by activating the carboxylic acid, for example, by converting it into an acid chloride, and subsequently reacting it with a primary or secondary amine. This versatile reaction allows for the introduction of a vast array of substituents.

Compound IDC2-ModificationN1-SubstituentC3-Substituent
6Methyl EsterPhenylHydroxy
7CarboxamidePhenylUnsubstituted
Table 3: Common Modifications at the C2-Position of the 1-Phenyl-1H-indole Scaffold.

Alterations on the N1-Phenyl Ring System

The phenyl ring at the N1 position offers a secondary platform for chemical diversification, allowing for the fine-tuning of the molecule's electronic and steric properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic character of the N1-phenyl ring can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can influence the electron density of the entire indole system, thereby affecting its binding capabilities and reactivity.

Structure-activity relationship studies on related indole-2-carboxamide scaffolds have indicated that the presence of an electron-donating group, such as a diethylamino group, at the 4-position of a phenyl ring can lead to enhanced biological activity. While these studies were not conducted on the N1-phenyl ring specifically, they provide valuable insights into the potential effects of such substitutions. The synthesis of these derivatives can be achieved through various methods, including nucleophilic aromatic substitution or by utilizing a substituted phenylhydrazine (B124118) in the initial indole synthesis. Conversely, the incorporation of electron-withdrawing groups, such as nitro or cyano moieties, can be accomplished through standard synthetic transformations and would be expected to have an opposing effect on the electronic properties of the scaffold.

Compound IDN1-Phenyl SubstituentSubstituent Type
84-DiethylaminoElectron-Donating
94-NitroElectron-Withdrawing
Table 4: Illustrative Examples of Electronically Modified N1-Phenyl Rings.

Exploration of Linker Chemistry and Ring Systems (e.g., Phenethyl, Piperidinyl)

Expanding beyond the direct N1-phenyl linkage, the exploration of different linkers and alternative ring systems provides a further dimension for library design. This strategy involves replacing the phenyl group with other cyclic systems or introducing a flexible linker between the indole nitrogen and the aromatic ring.

The synthesis of N-phenethyl substituted indoles has been explored in the development of various biologically active compounds. This modification introduces an ethyl linker, which can provide greater conformational freedom for the terminal phenyl ring to engage with its binding site. The incorporation of a saturated heterocyclic ring, such as piperidine, at the N1 position can also significantly alter the molecule's properties, including its solubility and three-dimensional shape. The synthesis of these N1-substituted indoles is typically achieved via N-alkylation of the indole nitrogen with an appropriate electrophile, such as phenethyl bromide or a suitably protected piperidinyl halide.

Compound IDN1-SubstituentLinkerRing System
10PhenethylEthylPhenyl
11PiperidinylDirectPiperidine
Table 5: Variations of Linkers and Ring Systems at the N1-Position.

Scaffold Hopping and Bioisosteric Replacements

In the design of novel therapeutic agents, scaffold hopping and bioisosteric replacement are crucial strategies for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. These approaches involve modifying the core molecular structure (the scaffold) of a known active compound to generate new chemotypes with potentially improved characteristics. The indole-2-carboxylic acid scaffold, a key feature in many biologically active molecules, has been a frequent subject of such modifications. nih.gov

Transition to Indazole and Benzimidazole (B57391) Scaffolds

The replacement of the indole core with other bicyclic aromatic heterocycles like indazole and benzimidazole is a common scaffold hopping strategy. nih.gov These scaffolds are considered bioisosteres of indole, meaning they share similar sizes, shapes, and electronic properties that allow them to interact with the same biological target. The primary motivation for this transition is often to explore new chemical space, improve biological activity, circumvent existing patents, and address issues like metabolic instability associated with the parent scaffold.

Indazole Scaffolds

A notable application of this strategy is in the development of inhibitors for anti-apoptotic proteins like Myeloid cell leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2), which are key targets in cancer therapy. nih.gov Researchers have successfully transformed MCL-1 selective inhibitors based on an indole-2-carboxylic acid scaffold into dual MCL-1/BCL-2 inhibitors by replacing the indole core with an indazole framework. nih.govrsc.org This modification preserves the crucial spatial relationship between the carboxylic acid group, which often forms an essential salt bridge with key amino acid residues (like Arg263 in MCL-1), and adjacent substituents that bind to other pockets of the target protein. nih.gov

The rationale is that the indazole scaffold provides an excellent alternative that maintains the critical 1,2-relationship between the carboxylic acid and the binding group, similar to the original indole scaffold. nih.gov However, the relative displacement of the benzene (B151609) ring component in the indazole might lead to different binding modes. nih.gov

Compound IDScaffoldR GroupMCL-1 Ki (μM)BCL-2 Ki (μM)
1 Indole2-(2-chlorophenoxy)-5-nitro0.12>25
2 Benzimidazole2-(2-chlorophenoxy)-5-nitro>25>25
3 Indazole2-(2-chlorophenoxy)-5-nitro0.2815.6

This table presents a comparison of inhibitory activity (Ki) for compounds with different core scaffolds against MCL-1 and BCL-2 proteins, based on data from fluorescence polarization competition assays. Data sourced from research on scaffold hopping for developing dual inhibitors. nih.gov

Benzimidazole Scaffolds

The benzimidazole ring is another privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines and its presence in numerous approved drugs. rsc.org The conversion of indole-2-carboxylic acids into the corresponding benzimidazoles represents a valuable synthetic and strategic modification. rsc.org This transition is often pursued to improve pharmacological profiles, as benzimidazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties. nih.govnih.gov

The synthesis can be achieved through a one-pot methodology where the indole-carboxylic acid is reacted with 1,2-diaminobenzene derivatives. rsc.org This allows for the creation of extensive libraries of indole-2-benzimidazoles with various substitutions on the benzimidazole ring, providing chemical handles for further structural diversification. rsc.org

Like the indazole hop, replacing the indole with a benzimidazole scaffold can preserve the key structural features necessary for biological activity while introducing novel properties. nih.gov For example, in the context of MCL-1 inhibitors, while a direct replacement of the indole in one specific series led to a loss of activity, the benzimidazole scaffold is generally considered an excellent alternative for maintaining the crucial substituent relationships. nih.gov Furthermore, benzimidazole derivatives have been successfully developed as potent inhibitors for other targets, such as microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), which is involved in inflammation and pain. nih.govresearchgate.net This highlights the versatility of the benzimidazole scaffold as a bioisosteric replacement for the indole core.

Parent CompoundReagentResulting ScaffoldApplication/Target
Indole-2-carboxylic acid1,2-diaminobenzeneIndole-2-benzimidazolePrivileged pharmacophore in drug discovery rsc.org
Indole-2-carboxylic acid derivative-Benzimidazole derivativePotential mPGES-1 inhibitors for inflammation nih.govresearchgate.net
Indole-based MCL-1 inhibitor-Benzimidazole scaffoldScaffold hopping strategy for MCL-1/BCL-2 inhibitors nih.gov

This table summarizes the transition from indole-2-carboxylic acid to benzimidazole scaffolds and their applications in medicinal chemistry.

Structure Activity Relationship Sar Studies of 1 Phenyl 1h Indole 2 Carboxylic Acid Derivatives

Correlating Structural Features with Biological Potency

The biological potency of 1-phenyl-1H-indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole (B1671886) core and its associated phenyl ring. Modifications at these positions can significantly influence the compound's interaction with biological targets, affecting both affinity and efficacy.

Detailed structure-activity relationship studies focusing specifically on the impact of various substituents on the N1-phenyl ring of this compound were not prominently available in the reviewed literature. While research has explored the effects of other N1-substituents like methyl and fluorobenzyl groups on related indole propanamides, a systematic analysis of substitutions on the N1-phenyl moiety itself is not extensively documented.

Substituents at the C3 position of the indole ring play a pivotal role in modulating the biological activity of these derivatives, particularly in the context of allosteric modulation and direct target binding.

For derivatives acting as allosteric modulators of the cannabinoid receptor 1 (CB1), the size of the C3 alkyl group is a critical determinant of potency. Structure-activity relationship studies have shown that short alkyl groups at the C3 position enhance the negative allosteric modulating activity. nih.gov Longer alkyl side chains, with up to nine carbon units, can retain activity, demonstrating that the binding pocket can accommodate a degree of bulk at this position. researchgate.net However, this flexibility has limits, and the specific length of the chain can fine-tune the modulatory effect.

In the context of HIV-1 integrase inhibition, introducing substituents at the C3 position can significantly improve potency. The addition of a long branch on the C3 of the indole core has been shown to enhance the interaction with a hydrophobic cavity near the enzyme's active site. nih.gov For instance, the introduction of substituted anilines at the C3 position was explored to improve interaction with this hydrophobic site. nih.gov Further modifications, such as adding substituted benzyloxymethyl groups, were also investigated. While esterification of the C2 carboxyl group in these C3-substituted analogs impaired the necessary chelation with metal ions in the active site, hydrolysis to restore the free carboxylic acid reinstated the inhibitory effect. nih.gov This highlights a crucial interplay between the C2 and C3 positions, where a lengthened C3 group can enhance adhesion within a hydrophobic chamber, provided the essential C2 carboxyl group remains free to engage in its primary binding interactions. nih.govnih.gov

Compound ModificationTargetKey FindingReference
Short alkyl groups at C3CB1 ReceptorEnhanced negative allosteric modulation. nih.gov
Long alkyl chains (up to 9 carbons) at C3CB1 ReceptorActivity is retained, showing pocket accommodation. researchgate.net
Lengthened C3 group (e.g., benzyloxymethyl)HIV-1 IntegraseEnhances interaction with a hydrophobic cavity near the active site. nih.govnih.gov
Substituted anilines at C3HIV-1 IntegraseImproves interaction with the hydrophobic active site. nih.gov

Halogenation at the C5 and C6 positions of the indole ring is a key strategy for enhancing the pharmacological potency of this compound derivatives.

For CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position has been shown to enhance the compound's potency. nih.govresearchgate.net This modification is a common feature in the most potent compounds identified in this class, suggesting that the halogen atom engages in a favorable interaction within the allosteric binding site. nih.gov

In the development of HIV-1 integrase inhibitors, the introduction of halogenated phenyl groups is a known strategy for improving activity. nih.gov While modifications at the C5 position with a halogenated benzene (B151609) or pyrazine (B50134) ring via an amide bond resulted in better activity than the parent compound, the improvement was not as significant as that seen with C3 modifications. nih.gov However, introducing a halogenated benzene ring at the C6 position proved to be highly effective. This C6 substituent was found to bind effectively with the viral DNA through a π–π stacking interaction, significantly contributing to the inhibitory activity. nih.govrsc.org This finding underscores that the indole-2-carboxylic acid scaffold is a promising platform for developing integrase inhibitors, with C6 halogenation being a key optimization strategy. nih.govrsc.org

PositionModificationTargetEffect on ActivityReference
C5Chloro or Fluoro groupCB1 ReceptorEnhanced potency of allosteric modulation. nih.govresearchgate.net
C5Halogenated benzene/pyrazine via amideHIV-1 IntegraseImproved inhibitory effect over parent compound. nih.gov
C6Halogenated benzene ringHIV-1 IntegraseMarkedly increased inhibitory effect via π–π stacking with viral DNA. nih.govrsc.org

Importance of the Carboxylic Acid Functionality in Molecular Interactions

The carboxylic acid group at the C2 position of the indole ring is consistently identified as an essential feature for the biological activity of these derivatives across various targets. Its removal or modification often leads to a significant loss of potency, highlighting its critical role in molecular interactions.

For HIV-1 integrase inhibitors, the indole nucleus and the C2 carboxyl group form a key chelating core that interacts with two Mg²⁺ ions within the enzyme's active site. nih.govnih.govrsc.org This metal chelation is a fundamental mechanism of action for integrase strand transfer inhibitors (INSTIs). nih.gov Any modification that impairs this function, such as esterification of the carboxyl group, has been shown to abolish inhibitory activity. nih.gov The restoration of the free carboxylic acid is necessary to recover the compound's potency, confirming this group as an indispensable pharmacophore for this target. nih.gov

In the context of CysLT1 receptor antagonists, the indole-2-carboxylic acid moiety is one of the three necessary pharmacophores for activity, alongside the indole ring itself and a specific phenyl group side chain. nih.gov Similarly, for CB1 receptor allosteric modulators, the related carboxamide functionality has been found to be required for activity, indicating the importance of this hydrogen-bonding group at the C2 position. researchgate.net

Beyond direct target interactions, the carboxylic acid group also governs the intermolecular forces of the compounds. It can form strong O−H⋯O hydrogen bonds, leading to the formation of cyclic dimers in the crystalline state. This ability to form strong, directional interactions is a key aspect of its role in ligand-target recognition.

Conformational Requirements for Optimized Ligand-Target Recognition

The three-dimensional conformation of this compound derivatives is crucial for their ability to bind effectively to their biological targets. The spatial arrangement of substituents and the flexibility of linkers between different parts of the molecule dictate the optimal fit within a binding pocket.

For allosteric modulators of the CB1 receptor, the linker between the core indole-2-carboxamide and a terminal phenyl ring is a critical conformational element. Studies on related indole-2-carboxamides have demonstrated that a two-carbon (ethylene) linker is essential for maintaining allosteric modulating activity. researchgate.net Replacing this with a one-carbon linker or other rigid cyclic linkers results in a total loss of activity. researchgate.net This stringent requirement suggests that a specific distance and conformational flexibility between the indole scaffold and the phenyl ring are necessary to induce the required conformational change in the receptor for allosteric modulation to occur.

The nature and position of substituents also critically influence binding cooperativity, which is a reflection of how the ligand's binding affects the receptor's conformation and its affinity for other ligands. x-mol.com For instance, the position of a methoxy (B1213986) group on a phenyl ring within the molecule can drastically alter both the binding affinity to the allosteric site and the degree of cooperativity with the orthosteric site. This indicates that precise positioning of substituents is required to achieve the optimal conformational state for high-affinity binding and effective allosteric communication.

Molecular Mechanisms of Action and Target Engagement of 1 Phenyl 1h Indole 2 Carboxylic Acid Derivatives

HIV-1 Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov Derivatives of indole-2-carboxylic acid have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Their mechanism of action is centered on disrupting the catalytic activity of the enzyme through a combination of metal chelation, π-stacking, and hydrophobic interactions within the enzyme's active site. nih.govrsc.org

Chelation of Divalent Metal Ions (Mg2+) at the Active Site

A primary mechanism for INSTIs is the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core of HIV-1 integrase. researchgate.net The indole-2-carboxylic acid scaffold is adept at this function. The indole (B1671886) core and the C2 carboxyl group create a chelating triad (B1167595) with the two Mg²⁺ ions, which are essential cofactors for the enzyme's catalytic activity. nih.govnih.gov This interaction effectively sequesters the metal ions, preventing them from participating in the strand transfer reaction, which is a crucial step in the integration of viral DNA into the host genome. rsc.orgresearchgate.net This metal-chelating cluster is a hallmark of many potent integrase inhibitors and is fundamental to the inhibitory effect of this class of compounds. nih.gov

π-Stacking Interactions with Viral DNA Components

To enhance binding affinity and efficacy, derivatives are often designed to form additional interactions with the viral DNA (vDNA) positioned within the integrase active site. nih.gov Structural modifications to the indole-2-carboxylic acid core, such as the introduction of a halogenated phenyl group at the C6 position, facilitate significant π-π stacking interactions. rsc.orgresearchgate.net Binding mode analyses have shown that this appended ring can effectively bind with viral DNA components, such as dC20 (the 20th deoxycytidine nucleotide of the viral DNA). nih.govrsc.org Furthermore, modifications at other positions, like a long branch at the C3 position, can introduce π-π stacking interactions with key amino acid residues of the integrase enzyme itself, such as Tyrosine 143 (Tyr143), further anchoring the inhibitor to the target. nih.gov

Hydrophobic Cavity Interactions within Integrase

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives
CompoundDescriptionIC₅₀ (μM)Key Interactions
Indole-2-carboxylic acid (Parent Compound)Core scaffold32.37 researchgate.netChelation of two Mg²⁺ ions. researchgate.net
Compound 17aDerivative with C6 halogenated benzene (B151609) ring3.11 rsc.orgChelation of Mg²⁺ ions; π-π stacking with vDNA (dC20). rsc.org
Compound 20aDerivative with C3 long branch and C6 modification0.13 nih.govnih.govChelation of Mg²⁺ ions; π-π stacking with Tyr143; Hydrophobic interaction with cavity. nih.gov

Kinase Inhibitory Activities

Derivatives of 1-phenyl-1H-indole-2-carboxylic acid have been the subject of extensive research due to their potential as kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk The indole scaffold serves as a privileged structure in medicinal chemistry, providing a versatile template for the design of potent and selective inhibitors targeting various kinases involved in oncogenic signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers signaling cascades promoting cell proliferation, survival, and migration. nih.gov Its overexpression and mutation are common in various cancers, making it a prime therapeutic target. nih.gov A series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized as potential dual-targeted agents. rsc.org Several of these compounds demonstrated significant EGFR inhibitory activity. For instance, compounds 5g , 5i , and 5j showed potent inhibition with IC50 values comparable to the reference drug erlotinib. rsc.org

In another study, new 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated as EGFR tyrosine kinase inhibitors. Molecular docking studies indicated strong binding energies for several compounds within the EGFR tyrosine kinase domain. bohrium.comnih.gov The most potent of these, compound 3a , not only inhibited EGFR but also led to cell cycle arrest and apoptosis in human cancer cell lines. bohrium.comnih.gov

Inhibitory Activity of this compound Derivatives against EGFR
CompoundEGFR IC50 (nM)Reference
5c124 rsc.org
5g91 rsc.org
5i85 rsc.org
5j102 rsc.org
Erlotinib (Reference)80 rsc.org

BRAFV600E Kinase Inhibition

The BRAF kinase is a key component of the MAPK signaling pathway, which is crucial for cell proliferation and survival. nih.gov The V600E mutation in BRAF leads to its constitutive activation and is found in a high percentage of certain cancers, particularly melanoma. mdpi.com A novel family of inhibitors based on an N-phenyl-1H-indole-5-carboxamide scaffold was identified as potent inhibitors of BRAFV600E. nih.gov The most potent compound from this series inhibited BRAFV600E with an IC50 value of approximately 100 nM and demonstrated a 3-fold selectivity over the wild-type BRAF (BRAFWT). nih.gov Structural analysis confirmed that these compounds act as Type I inhibitors, binding to the ATP pocket of the kinase in its active conformation. nih.gov

Inhibitory Activity of N-phenyl-1H-indole-5-carboxamide Derivatives against BRAF Kinases
CompoundBRAFV600E IC50 (nM)BRAFWT IC50 (nM)Reference
Compound 2~100~300 nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. nih.gov Numerous 1H-indole derivatives have been investigated for their anti-VEGFR-2 activity. These inhibitors are designed based on the key pharmacophoric features of known FDA-approved drugs like sorafenib (B1663141) and sunitinib, which often include an aromatic ring, a spacer, a hydrogen bond donor/acceptor moiety, and a hydrophobic group. mdpi.com

One study reported a newly designed 1H-indole derivative, compound 7 , which exhibited a potent VEGFR-2 inhibitory potential with an IC50 value of 25 nM, superior to that of sorafenib. mdpi.com Another series of indole-2-carboxamides also showed considerable inhibitory properties against VEGFR-2, with compound 49e being the most active agent with an IC50 of 1.10 nM. nih.gov

Inhibitory Activity of this compound Derivatives against VEGFR-2
CompoundVEGFR-2 IC50 (µM)Reference
Compound 70.025 mdpi.com
Compound 110.19 nih.gov
Compound 49e0.0011 nih.gov
Sorafenib (Reference)0.08 nih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental in regulating the cell cycle. nih.gov CDK2, in particular, plays a critical role in the transition from the G1 to the S phase. Its aberrant activity is often linked to uncontrolled cell proliferation in cancer. acs.orgmdpi.com Indole-based structures, including oxindoles, have been shown to be potent inhibitors of CDK2. nih.gov

A series of 5-substituted-3-ethylindole-2-carboxamides was evaluated for dual inhibition of EGFR and CDK2. rsc.org Within this series, compounds 5c and 5g were identified as potent CDK2 inhibitors, with IC50 values of 46 nM and 33 nM, respectively. rsc.org These findings highlight the potential of the indole-2-carboxamide scaffold for developing dual-targeted anticancer agents. rsc.org In other research, oxindole-indole conjugates were developed as potential CDK inhibitors, further underscoring the versatility of the indole core in targeting this class of enzymes. nih.gov

Inhibitory Activity of this compound Derivatives against CDK2
CompoundCDK2 IC50 (nM)Reference
5c46 ± 05 rsc.org
5g33 ± 04 rsc.org

Cytosolic Phospholipase A2 Alpha (cPLA2α) Inhibition

Cytosolic phospholipase A2 alpha (cPLA2α) is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids. nih.govmdpi.com This process is the rate-limiting step in the biosynthesis of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. mdpi.com Inhibition of cPLA2α is therefore a promising strategy for treating inflammatory diseases. nih.govnih.gov

Several derivatives based on the 1-benzylindole structure have been synthesized and evaluated as inhibitors of cPLA2α. nih.gov Modifications at various positions of the indole ring and the benzyl (B1604629) group have been explored to optimize inhibitory activity. For example, replacing the metabolically labile acetyl ester moiety with a more stable tetrazole residue has been investigated to improve the pharmacokinetic profile of these inhibitors. nih.gov Studies have shown that compounds with specific substitution patterns can effectively inhibit cPLA2α, thereby reducing the production of pro-inflammatory mediators. nih.govnih.gov

Antioxidant Mechanisms

Certain derivatives of indole-2-carboxylic acid have demonstrated notable antioxidant properties. eurjchem.comresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to act as reducing agents, donate hydrogen atoms, quench singlet oxygen, or chelate metal ions. mdpi.com The specific mechanism can be influenced by the number and position of hydroxyl groups and other substituents on the aromatic rings. mdpi.comnih.gov

Two series of novel indole-2-carboxylic acid derivatives, N-substituted derivatives (3a-h ) and indole-2-carboxamides (5a-g ), were synthesized and screened for their antioxidant potential. eurjchem.com Within these series, compound 3g from the N-substituted group and compounds 5b and 5c from the carboxamide group exhibited significant antioxidant activity. eurjchem.com Another study on new ester and amide derivatives of indole-2-carboxylic acid found that compounds 5 and 6 showed a strong scavenging effect against DPPH radicals and excellent reducing power, while all tested compounds exhibited potent Fe2+ chelating activity. researchgate.net This suggests that the indole-2-carboxylic acid scaffold can be modified to produce compounds that mitigate oxidative stress through various chemical mechanisms. researchgate.netmdpi.com

Free Radical Scavenging Properties

The capacity of this compound derivatives to act as free radical scavengers is a cornerstone of their antioxidant potential. This property is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize highly reactive and unstable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The indole nucleus itself is recognized for its radical scavenging capabilities.

While specific quantitative data, such as IC50 values from DPPH or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound and its direct derivatives, are not extensively detailed in the available research, studies on the broader class of indole-2-carboxylic acid derivatives provide valuable insights. For instance, research on various N-substituted indole-2-carboxamides and indole-3-acetamides has demonstrated that certain derivatives can be highly efficient antioxidants. In some cases, their activity has been shown to be comparable to or even greater than that of alpha-tocopherol, a well-known antioxidant.

Table 1: Representative Free Radical Scavenging Activity of Indole Derivatives

Compound ClassAssayActivityReference Compound
N-substituted indole-2-carboxamidesSuperoxide anion formation inhibitionEfficientα-tocopherol
N-substituted indole-3-acetamidesLipid peroxidation inhibitionEfficientα-tocopherol

Metal Ion Chelation as an Antioxidant Strategy

Another significant antioxidant mechanism of this compound derivatives is their ability to chelate metal ions, particularly transition metals like ferrous iron (Fe²⁺). These metal ions are known to participate in the Fenton and Haber-Weiss reactions, which lead to the generation of highly damaging hydroxyl radicals. By sequestering these metal ions, the indole derivatives can effectively inhibit the initiation of these harmful oxidative chain reactions.

Research has shown that new ester and amide derivatives of indole-2-carboxylic acid exhibit potent Fe²⁺ chelating activity. In fact, some of these compounds have demonstrated more powerful Fe²⁺ chelating capabilities than Ethylenediaminetetraacetic acid (EDTA), a well-established metal chelator. This suggests that the indole-2-carboxylic acid scaffold is a promising framework for the design of effective metal-chelating antioxidants.

The chelation is typically facilitated by the presence of heteroatoms with lone pairs of electrons, such as the oxygen atoms in the carboxylic acid group and the nitrogen atom of the indole ring, which can coordinate with the metal ion. The N-phenyl substitution may modulate the electronic properties and steric conformation of the molecule, thereby influencing its affinity for metal ions.

Table 2: Metal Ion Chelating Activity of Indole-2-Carboxylic Acid Derivatives

Compound ClassMetal IonChelating ActivityReference Compound
Ester derivatives of indole-2-carboxylic acidFe²⁺PowerfulEDTA
Amide derivatives of indole-2-carboxylic acidFe²⁺PowerfulEDTA

Note: This table is based on findings for the broader class of indole-2-carboxylic acid derivatives. Specific quantitative data on the metal ion chelation of this compound derivatives were not available in the reviewed literature.

Computational Chemistry and Cheminformatics in 1 Phenyl 1h Indole 2 Carboxylic Acid Research

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For the indole-2-carboxylic acid (ID2CA) scaffold, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Studies on the parent ID2CA reveal that the calculated geometric parameters, such as bond lengths and angles, show excellent agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net For instance, the C-C bond lengths within the indole (B1671886) ring are calculated to be between 1.37 Å and 1.46 Å. researchgate.net The calculated Self-Consistent Field (SCF) energy for ID2CA in the gas phase is approximately -552.554 Hartrees. researchgate.net Introducing polar solvents like DMSO, methanol (B129727), and water in the calculations using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) results in a slight stabilization, with SCF energies around -552.560 Hartrees. researchgate.net These computational approaches are crucial for understanding the fundamental structural and electronic characteristics of the molecule, which are foundational for predicting its behavior and interactions. A similar approach was used to study the structure of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, where a stable conformer was identified and optimized using the B3LYP/6-311++G(d,p) level of theory. nih.gov

Table 1: Selected Calculated Geometric Parameters for Indole-2-carboxylic Acid (ID2CA) in Gas Phase using DFT/B3LYP/6-311++G(d,p). researchgate.net
ParameterBond/AngleCalculated Value
Bond Length (Å)C-C (ring)1.376 - 1.460
C=O~1.21
O-H~0.97
Bond Angle (°)CCC (ring)106 - 133
OCO~125

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. numberanalytics.com

For indole-2-carboxylic acid (ID2CA), DFT calculations show that the HOMO is primarily localized over the indole ring system, while the LUMO is distributed over the carboxylic acid group and the adjacent pyrrole (B145914) ring. researchgate.net This distribution indicates that the indole nucleus is the primary site for electrophilic attack, while the carboxylic acid region is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for ID2CA is found to be around 5.0 eV in the gas phase, indicating good stability. researchgate.net This analysis is crucial for understanding the molecule's reaction mechanisms and its potential interactions with biological targets. researchgate.netimperial.ac.uk

Table 2: Calculated FMO Properties of Indole-2-carboxylic Acid (ID2CA) in Gas Phase. researchgate.net
ParameterEnergy (eV)
HOMO Energy-6.32
LUMO Energy-1.32
HOMO-LUMO Gap (ΔE)5.00

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby predicting its reactivity towards electrophilic and nucleophilic agents. semanticscholar.orgyoutube.com The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate or neutral potential regions. nih.gov

In the case of indole-2-carboxylic acid (ID2CA), the MEP map shows the most negative potential (red) localized on the oxygen atoms of the carboxylic group, confirming them as the primary sites for electrophilic interaction and hydrogen bond acceptance. researchgate.net Conversely, the most positive potential (blue) is located on the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen atom of the indole's N-H group. These sites are the most likely to undergo nucleophilic attack or act as hydrogen bond donors. researchgate.net This detailed charge distribution map is instrumental in understanding intermolecular interactions, particularly in the context of drug-receptor binding. researchgate.netacs.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is widely used to screen virtual compound libraries and to elucidate the binding modes of potential drugs. Derivatives of indole-2-carboxylic acid have been extensively studied using molecular docking against various biological targets.

For example, indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase. mdpi.comnih.gov Docking studies revealed that the indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the enzyme's active site, a crucial interaction for inhibitory activity. mdpi.com In other studies, derivatives were docked into the active sites of proteins implicated in antimicrobial activity, with hydrogen bonding interactions observed with key amino acid residues like THR232 and GLY230. nih.gov Similarly, docking simulations of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid with human placental aromatase (PDB ID: 3S79) showed the formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity. nih.gov These simulations provide critical insights into the structure-activity relationships and guide the rational design of more potent inhibitors. sci-hub.seresearchgate.net

Table 3: Examples of Molecular Docking Studies with Indole-2-Carboxylic Acid Derivatives.
Derivative/CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Indole-2-carboxamide derivative 5cS. aureus sortase A (4DH6)-7.88THR232, GLY230, PRO70 nih.gov
7-Trifluoromethyl-1H-indole-2-carboxylic acid (TICA)Human Placental Aromatase (3S79)Not SpecifiedPolar and hydrophobic interactions nih.gov
Indole-2-carboxylic acidHIV-1 IntegraseNot SpecifiedChelates Mg²⁺ ions, π-stacking with dA21 nih.gov
Indole-2-carboxylic acid derivative 9o-1Indoleamine 2,3-dioxygenase 1 (IDO1)Not SpecifiedPredicted binding within pocket sci-hub.se

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Energetics

While molecular docking provides a static picture of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability of the complex over time in a simulated physiological environment. mdpi.com MD simulations are performed to confirm the stability of the docked conformation and to calculate binding free energies with greater accuracy.

For indole-2-carboxylic acid derivatives, MD simulations, typically run for durations like 100 nanoseconds, have been used to validate docking results. researchgate.netnih.gov The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, post-simulation analyses like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method are used to calculate the binding free energy, providing a more quantitative measure of binding affinity. researchgate.net These simulations confirmed the dynamic stability of 7-Trifluoromethyl-1H-indole-2-carboxylic acid within the binding pocket of aromatase and were used to examine the durability and energies of indole-2-carboxylic acid's interactions with antioxidant proteins. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. mdpi.com

While specific QSAR models for 1-Phenyl-1H-indole-2-carboxylic acid are not extensively reported, the methodology is widely applied to related heterocyclic compounds. nih.govacs.org To develop a QSAR model for a series of this compound analogs, one would first synthesize and test a set of derivatives for a specific biological activity (e.g., IC₅₀ values). nih.gov Then, various molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological. nih.gov Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed biological activity. mdpi.comnih.gov Such models have successfully correlated the cytostatic activity of isoindole derivatives with electronic and lipophilic parameters, demonstrating the utility of this approach in drug discovery. nih.gov

Topological Analysis (LOL, RDG, ELF) for Electron Density Distribution

Topological analysis of the electron density provides deep insights into the nature of chemical bonding and non-covalent interactions within a molecule. Key methods include the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG). researchgate.netnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are used to visualize regions of high electron localization, such as covalent bonds and lone pairs. nih.gov The color-coded maps generated by these analyses help in understanding the distribution of electron pairs. For indole-2-carboxylic acid, ELF and LOL analyses reveal localized electron regions corresponding to the C-C, C-H, C-N, C=O, and O-H bonds, providing a clear picture of the molecule's covalent framework. researchgate.net

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. nih.gov It generates 3D maps where different types of interactions are represented by different colors. In the analysis of indole-2-carboxylic acid, RDG plots can confirm the presence of intramolecular hydrogen bonding and other weak interactions that contribute to the molecule's conformational stability. researchgate.net

These topological methods, performed using wave function analysis software, complement other computational techniques by providing a detailed and intuitive representation of the electron density distribution and its role in molecular structure and stability. researchgate.netnih.gov

Advanced Analytical Techniques in the Characterization of 1 Phenyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise connectivity and chemical environment of each atom can be determined.

For 1-Phenyl-1H-indole-2-carboxylic acid, the ¹H NMR spectrum provides information on the number and types of protons present. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, due to strong deshielding and hydrogen bonding. The protons on the indole (B1671886) ring and the N-phenyl group will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific positions are influenced by the electron-withdrawing nature of the carboxylic acid group and the anisotropic effects of the adjacent aromatic rings.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-170 ppm region. The aromatic carbons of the indole and phenyl rings resonate between approximately 110 and 140 ppm. Spectroscopic techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic portions of this molecule.

While a definitive spectrum for this compound is not publicly available, the expected chemical shifts can be estimated based on data from analogous compounds such as indole-2-carboxylic acid and 1-phenyl-1H-indole. chemicalbook.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound Predicted values are based on analogous structures and general substituent effects.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH (proton)~12.0 - 13.0 (broad s)-
-COOH (carbon)-~165.0
Indole C2-~130.0
Indole H3~7.30 (s)~110.0
Indole H4~7.70 (d)~122.0
Indole H5~7.20 (t)~125.0
Indole H6~7.35 (t)~123.0
Indole H7~7.60 (d)~112.0
Indole C7a-~138.0
Indole C3a-~128.0
N-Phenyl C1'-~139.0
N-Phenyl H2'/H6'~7.65 (d)~127.0
N-Phenyl H3'/H5'~7.50 (t)~130.0
N-Phenyl H4'~7.40 (t)~128.0

Mass Spectrometry (MS/HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₅H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared against the experimental value to confirm the molecular formula.

Electron Ionization (EI) is a common MS technique that, in addition to providing the molecular ion peak, induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. For this compound, characteristic fragmentation pathways would involve the carboxylic acid group and the stable aromatic systems. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group as a radical (•COOH, M-45). libretexts.orgyoutube.com Further fragmentation could involve the stable 1-phenyl-1H-indole cation or cleavage of the indole ring, which is known to sometimes lose a molecule of hydrogen cyanide (HCN, 27 Da). scirp.org

Table 2: Predicted Mass Spectrometry Data for this compound

Ion/FragmentFormulaPredicted m/zDescription
[M]⁺•C₁₅H₁₁NO₂⁺•237.08Molecular Ion
[M - OH]⁺C₁₅H₁₀NO⁺220.07Loss of hydroxyl radical
[M - COOH]⁺C₁₄H₁₀N⁺192.08Loss of carboxyl radical
[M - H₂O]⁺•C₁₅H₉NO⁺•219.07Loss of water (less common for acids)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are recorded as bands in the IR spectrum.

The IR spectrum of this compound would be dominated by several key features. The most prominent would be a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. chemicalbook.com This broadness is a result of extensive hydrogen bonding. Overlapping this region, the aromatic C-H stretches would appear as sharper peaks around 3000-3100 cm⁻¹. nih.gov A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the range of 1690-1760 cm⁻¹. chemicalbook.com The spectrum would also feature several bands in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings, as well as C-O stretching and O-H bending vibrations associated with the carboxylic acid group. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretch2500 - 3300Broad, Strong
Aromatic (C-H)Stretch3000 - 3100Medium, Sharp
Carboxylic Acid (C=O)Stretch1690 - 1760Strong, Sharp
Aromatic (C=C)In-ring Stretch1400 - 1600Medium to Weak
Carboxylic Acid (C-O)Stretch1210 - 1320Strong
Aromatic (C-H)Out-of-plane Bend675 - 900Strong

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for both purifying the synthesized compound and assessing its final purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.

Thin-Layer Chromatography (TLC) is a quick and simple technique used to monitor reaction progress and determine the number of components in a mixture. A small spot of the sample is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a suitable solvent system (mobile phase). akjournals.com For indole derivatives, mobile phases often consist of mixtures of polar and non-polar solvents, such as ethyl acetate/hexane or chloroform/methanol (B129727). researchgate.net Compounds are separated based on their differential polarity. Visualization is typically achieved under UV light (254 nm), where the aromatic rings of the compound will absorb light and appear as a dark spot. akjournals.com The retention factor (Rf) value is a characteristic of the compound in a specific solvent system. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for assessing purity. Reversed-phase HPLC is frequently employed for analyzing indole carboxylic acid derivatives. mdpi.comrsc.org In this method, the sample is passed through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water, sometimes with an acid modifier like formic or phosphoric acid. sielc.com A UV detector is typically used, set to a wavelength where the indole chromophore absorbs strongly (e.g., ~280 nm). rsc.org A pure sample will show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for the purity to be quantified, often reported as a percentage (e.g., >98%). nih.gov

Table 4: Typical Chromatographic Conditions for Analysis of Indole Carboxylic Acid Derivatives

TechniqueStationary PhaseTypical Mobile PhaseDetection Method
TLCSilica Gel 60 F₂₅₄Ethyl Acetate/Hexane; Chloroform/MethanolUV Light (254 nm)
HPLCReversed-Phase C18Acetonitrile/Water or Methanol/Water (often with acid modifier)UV-Vis Detector (e.g., 280 nm)

Broader Pharmacological and Biological Applications of Indole 2 Carboxylic Acid Scaffolds

General Antiviral Potentials

Indole-2-carboxylic acid derivatives have emerged as a promising class of antiviral agents, particularly as HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgnih.govresearchgate.netrsc.orgnih.gov The HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition can effectively impair this process. rsc.orgresearchgate.net

Research has shown that the indole-2-carboxylic acid scaffold can chelate with two Mg²⁺ ions within the active site of the integrase enzyme. mdpi.comrsc.orgresearchgate.net This interaction is a key mechanism of action for these inhibitors. mdpi.comrsc.org Through structural optimizations, derivatives with significantly enhanced inhibitory effects have been developed. For instance, the introduction of a long branch on the C3 position of the indole (B1671886) core has been shown to improve the interaction with the hydrophobic cavity near the active site of the integrase, leading to increased potency. mdpi.comnih.gov

One study identified indole-2-carboxylic acid as a potent INSTI scaffold through virtual screening. mdpi.comnih.gov Further optimization of a lead compound resulted in a derivative, 20a , with a remarkable integrase inhibitory effect, displaying an IC₅₀ value of 0.13 μM. mdpi.comnih.gov Another study reported the development of derivative 17a , which also showed marked inhibition of the integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.netnih.gov The binding mode analysis of 17a revealed that a C6 halogenated benzene (B151609) ring could effectively bind with the viral DNA through a π–π stacking interaction. rsc.orgresearchgate.netnih.gov

These findings underscore the potential of the indole-2-carboxylic acid scaffold in the development of novel antiviral drugs, particularly for the treatment of HIV-1 infections. mdpi.comrsc.org

Table 1: Antiviral Activity of Selected Indole-2-Carboxylic Acid Derivatives

CompoundTargetIC₅₀ (μM)Key Structural Features
20a HIV-1 Integrase0.13Long branch on C3 of the indole core
17a HIV-1 Integrase3.11C6 halogenated benzene ring
Indole-2-carboxylic acid (1) HIV-1 Integrase32.37Parent scaffold

Diverse Anticancer and Antiproliferative Activities

The indole scaffold is a well-known structure in the development of anticancer drugs, with many natural products and synthetic compounds containing this moiety exhibiting significant anticancer activity. nih.govmdpi.comnih.govmdpi.comnih.gov Indole-2-carboxylic acid derivatives, in particular, have been investigated for their potential as antiproliferative agents. nih.govresearchgate.netlookchem.com

A series of indole-2-carboxamides were designed and synthesized, demonstrating promising antiproliferative activity against various human cancer cell lines. nih.gov Some of these derivatives exhibited GI₅₀ values in the nanomolar range. nih.gov The most potent of these compounds were further tested for their inhibitory activity against multiple kinases, including EGFR, BRAFV600E, and VEGFR-2, which are implicated in cancer cell proliferation and survival. nih.gov For example, compound Va showed higher inhibitory activity against EGFR than the reference drug erlotinib. nih.gov

In another study, novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein, which is involved in liver cancer. nih.gov The optimized compound, C11 , displayed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. nih.gov This compound was also shown to induce G₁-S phase cell cycle arrest in liver cancer cells. nih.gov

Furthermore, some indole-2-carboxylate (B1230498) derivatives have been evaluated for their antiproliferative activity against human hepatocellular (HepG2), lung adenocarcinoma (A549), and breast adenocarcinoma (MCF7) cells. lookchem.com Derivatives 6d , 6e , and 9l emerged as promising anticancer lead compounds for further optimization. researchgate.netlookchem.com

Table 2: Anticancer Activity of Selected Indole-2-Carboxylic Acid Derivatives

CompoundCancer Cell Line(s)Activity (IC₅₀/GI₅₀)Target(s)
Va MultipleGI₅₀: 26-86 nMEGFR, BRAFV600E, VEGFR-2
C11 Liver CancerNot specified14-3-3η protein
6d, 6e, 9l HepG2, A549, MCF7Not specifiedNot specified

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties. nih.gov Some indole carboxamide derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities. theaspd.com In one study, a newly synthesized indole carboxamide derivative showed a 73.02% inhibition in an anti-inflammatory assay. theaspd.com

The mechanism of anti-inflammatory action for some indole-2-carboxylic acid derivatives is linked to their ability to act as antagonists of cysteinyl leukotriene receptor 1 (CysLT1). nih.govnih.gov Cysteinyl leukotrienes are potent inflammatory mediators involved in conditions like asthma and allergic rhinitis. nih.gov A novel and highly potent and selective CysLT1 antagonist, 17k , was identified from a series of 3-substituted 1H-indole-2-carboxylic acid derivatives. nih.govnih.gov This compound exhibited an IC₅₀ value of 0.0059 μM for CysLT1. nih.govnih.gov

Antimicrobial and Antiparasitic Effects

New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial properties. fabad.org.trresearchgate.netgazi.edu.tr One of the synthesized compounds, an amide derivative, was found to be the most active against Enterococcus faecalis and also showed significant activity against Candida albicans with a MIC value of 8 µg/mL. fabad.org.trresearchgate.net Several other synthesized compounds also demonstrated noticeable antifungal activities against C. albicans. fabad.org.trresearchgate.net

Immunomodulatory Activity

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered potential targets for tumor immunotherapy. sci-hub.senih.gov A variety of indole-2-carboxylic acid derivatives have been synthesized and investigated for their inhibitory activities against both IDO1 and TDO. sci-hub.senih.gov

A number of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors with IC₅₀ values in the low micromolar range. sci-hub.senih.gov Among these, compound 9o-1 was the most potent, with an IC₅₀ value of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Additionally, a para-benzoquinone derivative, 9p-O , which resulted from the oxidation of a related compound, showed strong inhibition against both enzymes with IC₅₀ values in the double-digit nanomolar range. nih.gov

Table 3: Immunomodulatory Activity of Selected Indole-2-Carboxylic Acid Derivatives

CompoundTargetIC₅₀ (μM)
9o-1 IDO11.17
TDO1.55
9p-O IDO1/TDODouble-digit nM range

Targeting of Other Biological Pathways (e.g., NMDA-Glycine Site, Fructose-1,6-bisphosphatase, CysLT1)

Indole-2-carboxylic acid and its derivatives have been shown to interact with several other important biological targets.

NMDA-Glycine Site: Indole-2-carboxylic acid (I2CA) acts as a specific and competitive inhibitor of the potentiation by glycine (B1666218) at the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is involved in excitatory synaptic transmission and excitotoxicity. nih.gov I2CA's ability to block the glycine co-agonist site makes it a valuable tool for studying the function of NMDA receptors. nih.gov

Fructose-1,6-bisphosphatase (FBPase): FBPase is a key enzyme in gluconeogenesis, and its inhibitors are being explored as potential treatments for type 2 diabetes. nih.gov A number of indole-2-carboxylic acid derivatives have been identified as allosteric inhibitors of FBPase. nih.govresearchgate.netnih.gov For example, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) was found to bind to the AMP regulatory site of the enzyme. nih.gov Further research led to the identification of novel FBPase inhibitors with N-acylsulfonamide moieties at the 3-position of the indole-2-carboxylic acid scaffold, with compounds 22f and 22g showing IC₅₀ values at submicromolar levels. nih.gov

CysLT1: As mentioned in the anti-inflammatory section, indole-2-carboxylic acid derivatives have been developed as potent and selective antagonists of the CysLT1 receptor. nih.govnih.gov The derivative 17k was identified as a highly effective CysLT1 antagonist with an IC₅₀ of 0.0059 μM. nih.govnih.gov

Table 4: Activity of Indole-2-Carboxylic Acid Derivatives on Various Biological Targets

Compound/Derivative ClassTargetActivity
Indole-2-carboxylic acid (I2CA)NMDA-Glycine SiteCompetitive antagonist
MDL-29951Fructose-1,6-bisphosphataseAllosteric inhibitor
22f, 22g Fructose-1,6-bisphosphataseInhibitors (submicromolar IC₅₀)
17k CysLT1 ReceptorAntagonist (IC₅₀ = 0.0059 μM)

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-1H-indole-2-carboxylic acid?

  • Methodological Answer : A widely used approach involves hydrolysis of the corresponding ester derivative. For example, LiOH·H₂O in THF/water can hydrolyze an N-methylated indole ester to yield the carboxylic acid, followed by neutralization with HCl and extraction with EtOAC . Alternative routes include coupling reactions between ethyl-1H-indole-2-carboxylate and aminobenzophenones using sodium ethoxide in DMF at elevated temperatures (100–150°C), followed by column chromatography for purification .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Structural elucidation typically employs 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy to confirm functional groups and substitution patterns. Mass spectrometry (MS) is used for molecular weight validation, while elemental analysis ensures purity. For derivatives, HPLC (≥95% purity) is recommended for quality control .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : While specific stability data are limited, standard protocols for carboxylic acids apply. Store at +4°C in airtight containers under inert gas (e.g., nitrogen). Monitor for decomposition via periodic HPLC analysis. Avoid exposure to moisture, strong bases, or oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to sodium ethoxide, such as KOtBu or DBU, to enhance coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and solubility.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and minimize side products.
  • Purification : Employ gradient elution in column chromatography or preparative HPLC for challenging separations .

Q. What computational strategies are effective for predicting physicochemical properties of novel derivatives?

  • Methodological Answer :
  • Property Prediction : Use software like Gaussian or ACD/Labs to calculate pKa (e.g., predicted 4.09±0.30), logP, and solubility.
  • Docking Studies : Apply molecular docking (AutoDock, Schrödinger) to assess binding affinity for target proteins, such as lipid metabolism enzymes.
  • MD Simulations : Perform molecular dynamics to evaluate stability in biological matrices .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Conduct in vivo studies with hyperlipidemic rat models, testing a wide dose range (e.g., 10–100 mg/kg) to establish efficacy thresholds.
  • Metabolic Profiling : Use LC-MS/MS to identify active metabolites and assess interspecies variability.
  • Target Validation : Employ CRISPR-Cas9 knockout models to confirm the role of specific receptors (e.g., HPLG inhibition) .

Q. What experimental designs are recommended for evaluating the compound's bioactivity in lipid-lowering studies?

  • Methodological Answer :
  • In Vivo Models : Use high-fat diet-induced hyperlipidemic rats, administering the compound orally for 4–6 weeks. Measure plasma triglycerides, LDL, and HDL levels.
  • Mechanistic Studies : Isolate hepatocytes or adipose tissue to quantify lipid accumulation via Oil Red O staining.
  • Enzyme Assays : Test inhibitory effects on pancreatic lipase (HPLG) using fluorometric substrates .

Q. How should researchers address the lack of toxicological data for this compound?

  • Methodological Answer :
  • Acute Toxicity : Perform OECD Guideline 423 trials in rodents, monitoring for mortality, organ damage, and behavioral changes.
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays.
  • Long-Term Exposure : Initiate 90-day subchronic toxicity studies with histopathological analysis .

Contradiction Analysis and Methodological Guidance

Q. How to interpret discrepancies in reported pharmacological activities of indole-2-carboxamide derivatives?

  • Methodological Answer :
  • Structural Variability : Compare substituent effects (e.g., benzoylphenyl vs. cyclohexyl groups) on bioactivity.
  • Assay Conditions : Re-evaluate in vitro protocols (e.g., buffer pH, enzyme concentrations) that may alter inhibitory potency.
  • Data Normalization : Standardize results against positive controls (e.g., orlistat for lipase inhibition) to reduce inter-lab variability .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear NIOSH-approved respirators (P95 filters) and EN 166-certified safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling to minimize inhalation risks.
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.